molecular formula C10H8BrNO B1280280 4-Bromo-6-methoxyquinoline CAS No. 42881-66-3

4-Bromo-6-methoxyquinoline

カタログ番号: B1280280
CAS番号: 42881-66-3
分子量: 238.08 g/mol
InChIキー: HRFFYKLVLCFCQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

特性

IUPAC Name

4-bromo-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFFYKLVLCFCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457304
Record name 4-Bromo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42881-66-3
Record name 4-Bromo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42881-66-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Halogenation of 4-Hydroxy-6-Methoxyquinoline Precursors

The most widely reported method involves bromination of 4-hydroxy-6-methoxyquinoline using phosphorus tribromide (PBr₃). This approach leverages the reactivity of the hydroxyl group at the 4-position, substituting it with bromine under controlled conditions.

Standard Protocol with Phosphorus Tribromide

A suspension of 4-hydroxy-6-methoxyquinoline (10.9 mmol) in anhydrous dimethylformamide (DMF, 20 mL) is cooled to 0°C. PBr₃ (1.06 equiv) is added dropwise, and the mixture is stirred for 1 hour. The reaction is quenched with 2.5 N NaOH (200 mL), filtered, and washed with water to yield 4-bromo-6-methoxyquinoline as an off-white solid (90% yield). Key advantages include scalability and high purity, though strict temperature control is critical to avoid side reactions.

Variants and Optimizations
  • Elevated Temperatures : At 75°C, reaction completion time reduces to 1.75 hours with comparable yields (95%).
  • Solvent Adjustments : Substituting DMF with acetonitrile or dichloromethane decreases yields to 70–80%, highlighting DMF’s role in stabilizing intermediates.

Alternative Halogenation Routes

Hydrobromic Acid (HBr) Mediated Bromination

A patent (CN109096185A) describes a novel method using trimethylsilyl bromide (TMSBr) or HBr with o-propargyl phenyl azide. The reaction proceeds at 40–60°C in nitromethane or halogenated solvents, achieving 85–90% yields. This route avoids PBr₃’s moisture sensitivity, offering a safer alternative for industrial applications.

Radical Bromination with N-Bromosuccinimide (NBS)

While less common, NBS in the presence of azobisisobutyronitrile (AIBN) initiates radical bromination at the 4-position. Yields are moderate (60–70%), but regioselectivity is lower compared to PBr₃.

Multi-Step Synthesis from Aniline Derivatives

Cyclization of 4-Bromoaniline Precursors

A scalable route from 4-bromoaniline involves condensation with ethyl 3,3-diethoxypropanoate, followed by cyclization in diphenyl ether at 190°C. Subsequent bromination with PBr₃ yields the target compound in 72% overall yield. This method is favored for producing gram-scale quantities but requires rigorous purification.

Suzuki-Miyaura Coupling

4-Chloro-6-methoxyquinoline undergoes palladium-catalyzed cross-coupling with arylboronic acids to introduce bromine at the 4-position. While effective for functionalized derivatives, yields are substrate-dependent (50–80%).

Comparative Analysis of Methods

Method Reagents Temperature Time Yield Advantages
PBr₃ Halogenation PBr₃, DMF, NaOH 0–75°C 1–2 h 90–95% High yield, scalability
TMSBr/HBr Route TMSBr, nitromethane 40–60°C 1–2 h 85–90% Avoids PBr₃, industrial applicability
NBS Radical Bromination NBS, AIBN, CCl₄ 80°C 12 h 60–70% Applicable to electron-rich substrates
Cyclization 4-Bromoaniline, Ph₂O 190°C 10 min 72% Gram-scale synthesis

Mechanistic Insights and Side Reactions

Role of Solvents

DMF stabilizes the intermediate oxonium ion during PBr₃-mediated bromination, enhancing electrophilic substitution. Polar aprotic solvents like acetonitrile reduce byproduct formation in TMSBr routes.

Common Byproducts

  • 3-Bromo Isomers : Formed due to poor regiocontrol in radical bromination (5–10%).
  • Demethylation : Occurs above 100°C, yielding 6-hydroxy derivatives unless temperatures are carefully monitored.

Emerging Methodologies

Photocatalytic Bromination

Recent studies explore visible-light-mediated bromination using eosin Y as a photocatalyst, achieving 75% yields at room temperature. This method minimizes energy consumption and byproducts.

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times to 10–15 minutes by enhancing heat transfer and mixing efficiency, though yields remain comparable to batch methods (88–92%).

作用機序

The mechanism of action of 4-Bromo-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may act as an enzyme inhibitor in antimicrobial or anticancer pathways .

類似化合物との比較

Similar Compounds

Uniqueness

4-Bromo-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

4-Bromo-6-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H8BrNC_10H_8BrN and a molar mass of approximately 246.08 g/mol. The compound features a quinoline backbone, characterized by a fused bicyclic structure comprising a benzene ring and a pyridine ring. The presence of a bromine atom at the 4-position and a methoxy group at the 6-position significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit essential enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase IV, which are critical for bacterial survival and proliferation.
  • Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This is largely due to its ability to disrupt bacterial cell replication processes .

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity. The following table summarizes its effectiveness against various microorganisms:

MicroorganismActivity LevelReference
Staphylococcus aureusHigh
Escherichia coliHigh
Candida albicansModerate
Aspergillus flavusLow

The compound's structure allows it to penetrate bacterial membranes effectively, leading to bactericidal effects.

Antitumor Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential antitumor properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • HeLa Cells (Cervical Cancer) : Demonstrated significant cytotoxicity compared to standard treatments .
  • HT29 Cells (Colorectal Cancer) : Showed lower cytotoxic activity than 5-fluorouracil but still significant .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Masoud et al. evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results indicated strong inhibition against E. coli and S. aureus, highlighting its potential as an effective antibacterial agent .
  • Cytotoxicity in Cancer Cells : A comparative study on various quinoline derivatives found that this compound exhibited promising antiproliferative effects against cancer cell lines, suggesting that modifications to the quinoline structure can enhance therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-6-methoxyquinoline?

  • Methodological Answer : The synthesis typically involves bromination of 6-methoxyquinoline derivatives. For example, intermediates like 6-methoxyquinoline can undergo regioselective bromination at the 4-position using brominating agents (e.g., NBS or Br₂ in H₂SO₄) under controlled temperatures (0–25°C). Alternatively, Suzuki-Miyaura cross-coupling reactions using palladium catalysts can introduce bromine at specific positions . Purification often employs column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer : Analytical techniques include:
  • HPLC : To assess purity (>98% by reversed-phase chromatography) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy at C6 and bromine at C4) via chemical shifts and coupling patterns .
  • Mass Spectrometry (EI-MS or HRMS) : Molecular ion peaks ([M+H]⁺) verify the molecular weight (e.g., m/z ≈ 242.12 for C₁₀H₈BrNO) .

Q. What are the key spectroscopic properties of this compound?

  • Methodological Answer :
  • UV-Vis : Absorption maxima near 270–320 nm due to π→π* transitions in the quinoline core.
  • Fluorescence : Methoxy and bromine substituents influence emission; pH-dependent studies (e.g., in aqueous media) reveal protonation dynamics of the heterocyclic nitrogen .
  • IR Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O stretch of methoxy) and ~550 cm⁻¹ (C-Br stretch) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) provides atomic-level resolution. Key parameters include:
  • R-factor : <0.05 for high reliability.
  • Torsion angles : Confirm planarity of the quinoline ring and substituent orientations.
  • Intermolecular interactions : Weak C–H⋯O bonds or π-stacking observed in crystal packing (e.g., chains along the a-axis) .

Q. What strategies address contradictions in reported fluorescence behavior of methoxyquinoline derivatives?

  • Methodological Answer : Discrepancies arise from solvent polarity, pH, or substituent effects. For example:
  • pH titration : Monitor fluorescence intensity vs. pH to identify protonation equilibria in excited states .
  • Comparative studies : Use structurally analogous compounds (e.g., 6-methoxyquinoline vs. This compound) to isolate substituent impacts .
  • Time-resolved fluorescence : Measure lifetime decay to distinguish electronic effects of bromine vs. methoxy groups.

Q. How can researchers optimize regioselective bromination in quinoline derivatives?

  • Methodological Answer : Variables influencing regioselectivity:
  • Directing groups : Methoxy at C6 directs bromine to C4 via electronic effects.
  • Reaction conditions : Lower temperatures (0°C) favor kinetic control; Lewis acids (e.g., FeBr₃) enhance electrophilic substitution .
  • Protection/deprotection : Temporarily block reactive sites (e.g., using acetyl groups) to achieve desired substitution patterns .

Q. What role does this compound play in medicinal chemistry applications?

  • Methodological Answer : It serves as a precursor for bioactive molecules:
  • Anticancer agents : Functionalization at C4 (e.g., coupling with arylboronic acids) introduces pharmacophores.
  • Antimicrobials : Quaternary ammonium derivatives exhibit enhanced bacterial membrane penetration .
  • In vitro assays : Use fluorescence properties to track cellular uptake or drug-target interactions .

Data Analysis & Experimental Design

Q. How should researchers design experiments to resolve conflicting synthetic yields in literature?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
  • Control variables : Replicate reported conditions (solvent, catalyst loading) to identify reproducibility issues.
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to optimize yield .
  • Contradiction analysis : Compare NMR/HPLC data from conflicting studies to trace impurities or side reactions .

Q. What computational methods complement experimental studies of this compound?

  • Methodological Answer :
  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps) and regioselectivity in bromination.
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
  • MD simulations : Model solvent effects on fluorescence quenching or aggregation behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-methoxyquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。